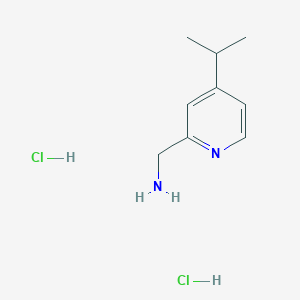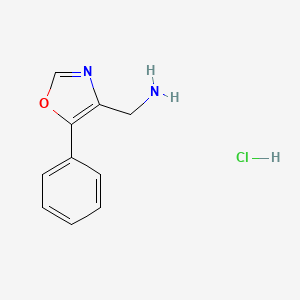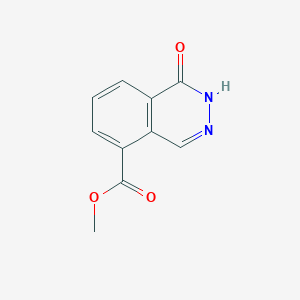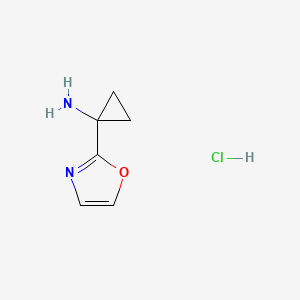
(4-Isopropylpyridin-2-YL)methanamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Isopropylpyridin-2-YL)methanamine 2hcl, also known as 2-Iodo-N-(4-isopropylpyridin-2-yl)benzene-1,3-diamine dihydrochloride, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of (4-Isopropylpyridin-2-YL)methanamine 2hcl involves the inhibition of specific enzymes and proteins that are involved in the development and progression of diseases. It has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, it has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
(4-Isopropylpyridin-2-YL)methanamine 2hcl has been found to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to reduce inflammation by inhibiting the activity of specific cytokines and chemokines. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Isopropylpyridin-2-YL)methanamine 2hcl in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of disease-related pathways. Additionally, it has been found to have low toxicity and high bioavailability, making it a promising candidate for drug development. However, one of the limitations of using (4-Isopropylpyridin-2-YL)methanamine 2hcl in lab experiments is the lack of long-term safety data, which may limit its potential for clinical use.
Orientations Futures
There are several future directions for the research and development of (4-Isopropylpyridin-2-YL)methanamine 2hcl. One potential direction is the investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Another potential direction is the development of more specific and potent inhibitors of the enzymes and proteins targeted by (4-Isopropylpyridin-2-YL)methanamine 2hcl. Additionally, further research is needed to determine the long-term safety and efficacy of (4-Isopropylpyridin-2-YL)methanamine 2hcl in clinical trials.
Conclusion:
In conclusion, (4-Isopropylpyridin-2-YL)methanamine 2hcl is a chemical compound that has shown promise in scientific research for its potential applications in the field of medicine. Its specificity for certain enzymes and proteins, low toxicity, and high bioavailability make it a promising candidate for drug development. Further research is needed to determine its long-term safety and efficacy in clinical trials and to explore its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis method of (4-Isopropylpyridin-2-YL)methanamine 2hcl involves the reaction of (4-Isopropylpyridin-2-YL)methanamine 2hcl(4-isopropylpyridin-2-yl)benzene-1,3-diamine with hydrochloric acid. The reaction takes place under specific conditions, including temperature, pressure, and concentration, to ensure the highest yield of the final product.
Applications De Recherche Scientifique
(4-Isopropylpyridin-2-YL)methanamine 2hcl has been studied extensively for its potential applications in the field of medicine. It has been found to have antitumor and anti-inflammatory effects, making it a promising candidate for cancer treatment. Additionally, it has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
IUPAC Name |
(4-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)8-3-4-11-9(5-8)6-10;;/h3-5,7H,6,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHXYYIYGCDQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)

![1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B7451596.png)
![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)



